2-(4-Ethoxyquinazolin-2-yl)acetonitrile
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-(4-ethoxyquinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-16-12-9-5-3-4-6-10(9)14-11(15-12)7-8-13/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
XYJYKRGMCGUPFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=CC=CC=C21)CC#N |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Ethoxyquinazolin 2 Yl Acetonitrile
Strategies for the Construction of the Quinazoline (B50416) Core
The formation of the fundamental quinazoline ring system is a critical step in the synthesis of 2-(4-ethoxyquinazolin-2-yl)acetonitrile. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic methods.
Cyclization Reactions in Quinazoline Synthesis
Cyclization reactions are a cornerstone in the synthesis of the quinazoline scaffold. A common approach involves the reaction of anthranilonitrile with active methylene (B1212753) reagents. For instance, the reaction of anthranilonitrile with ethyl cyanoacetate (B8463686) can lead to the formation of a cyanomethyl-quinazoline derivative, which serves as a key intermediate. researchgate.net This reaction proceeds through a series of condensation and cyclization steps to build the heterocyclic ring.
Another well-established method is the Niementowski quinazoline synthesis, which typically involves the reaction of anthranilic acids with amides at high temperatures. nih.gov While effective, this method often requires harsh conditions. Microwave-assisted modifications of the Niementowski synthesis have been developed to improve reaction times and yields. nih.gov
The Radziszewski reaction, involving the oxidation of o-amidobenzonitriles with alkaline hydroperoxide, also provides a route to quinazolin-4(3H)-ones, which can be further functionalized. nih.gov
Multicomponent Reaction Approaches for Functionalized Quinazolines
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like functionalized quinazolines from simple starting materials in a single step. openmedicinalchemistryjournal.comfrontiersin.org These reactions offer high atom economy and procedural simplicity.
One notable MCR approach involves the Ugi four-component reaction (Ugi-4CR). nih.gov This reaction can be utilized to rapidly generate diverse and complex quinazolinone scaffolds. For example, an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation can produce polycyclic quinazolinones. nih.gov Another variation uses cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical cyclization to yield the desired quinazolinone core. nih.gov
Microwave-assisted MCRs have also been successfully employed. For instance, the reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation can produce substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com
Transition-Metal-Catalyzed Synthetic Routes to Quinazoline Frameworks
Transition-metal catalysis has revolutionized the synthesis of quinazolines, offering milder reaction conditions, broader substrate scope, and higher efficiency compared to classical methods. mdpi.comfrontiersin.orgnih.gov A variety of transition metals, including palladium, copper, iron, manganese, and cobalt, have been utilized in these synthetic routes. mdpi.comfrontiersin.orgnih.gov
Palladium-Catalyzed Reactions: Palladium-catalyzed coupling reactions are widely used for the formation of C-C and C-heteroatom bonds in quinazoline synthesis. nih.gov For example, a palladium-catalyzed three-component synthesis involving an amine, an isocyanide, and a carbodiimide (B86325) can afford quinazolino[3,2-a]quinazolines. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are effective in various quinazoline syntheses. A one-pot tandem multi-component reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed by cuprous chloride (CuCl) can produce a diverse range of functionalized quinazolines. mdpi.commdpi.com Another copper-catalyzed approach involves the dual oxidative benzylic C-H amination of methylarenes using 2-aminoarylketones and ammonium acetate. mdpi.com
Iron-Catalyzed Reactions: Iron catalysts offer a more cost-effective and environmentally friendly alternative. Ferric bromide (FeBr2) can catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. mdpi.com
Manganese-Catalyzed Reactions: Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) has been developed for quinazoline synthesis. A Mn(I)-catalyzed reaction of 2-aminobenzyl alcohol with primary amides provides 2-substituted quinazolines. mdpi.comnih.gov
Cobalt-Catalyzed Reactions: Cobalt catalysts have also been employed in dehydrogenative cyclization reactions. For instance, the reaction of 2-aminoaryl alcohols and nitriles in the presence of a cobalt catalyst can yield quinazolines. nih.gov
Methodologies for the Introduction of the 4-Ethoxy Group
Once the quinazoline core is constructed, the next crucial step is the introduction of the 4-ethoxy group. This is typically achieved through nucleophilic substitution reactions on a suitable precursor.
Alkoxylation Reactions on Quinazoline Ring Systems
A common strategy for introducing the ethoxy group is through the alkoxylation of a 4-chloroquinazoline (B184009) intermediate. The chlorine atom at the 4-position of the quinazoline ring is a good leaving group and can be readily displaced by an ethoxide nucleophile. The reaction of 4-chloro-2-ethoxyquinazoline with hydrazine (B178648) hydrate, for example, proceeds after the initial synthesis of the 4-chloro derivative, which is susceptible to nucleophilic attack. nih.govresearchgate.net
The synthesis of the 4-chloroquinazoline precursor itself can be achieved by treating the corresponding quinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Ethereal Linkage Formation in Quinazoline Derivatives
The formation of the ether linkage at the 4-position can also be viewed as a specific type of alkoxylation. The reaction of a quinazolin-4-one with an ethylating agent in the presence of a base can lead to the formation of the 4-ethoxyquinazoline. However, the direct O-ethylation can sometimes be challenging due to the competing N-alkylation at the N-3 position of the quinazolinone ring.
An alternative approach involves the use of aryne chemistry. The reaction of quinazolin-4(3H)-one with an aryne generated in situ can lead to the formation of 4-phenoxyquinazoline (B3048288) derivatives. rsc.org While this specific example yields a phenoxy group, the principle could potentially be adapted for the introduction of an ethoxy group using a suitable precursor.
The synthesis of this compound is a multi-step process that relies on the robust construction of the quinazoline ring followed by the strategic introduction of the ethoxy group. The versatility of modern synthetic methods, particularly transition-metal catalysis and multicomponent reactions, has significantly expanded the toolkit available to chemists for accessing this and other complex quinazoline derivatives.
Synthetic Approaches for Incorporating the 2-Acetonitrile Moiety
The introduction of an acetonitrile (B52724) group at the C2 position of the quinazoline ring is a critical step in the synthesis of the target molecule. This functional group can be installed through various strategic approaches, primarily involving the functionalization of a pre-formed quinazoline core or the cyclization of appropriately substituted precursors.
Strategies for Installing Acetonitrile Functionality at the Quinazoline C2 Position
Direct installation of the acetonitrile moiety onto the C2 position of a quinazoline ring can be challenging due to the inherent reactivity of the quinazoline system. However, several indirect methods have been developed. One common strategy involves the preparation of a 2-(chloromethyl)quinazoline (B1630927) intermediate. This intermediate can then undergo nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield the desired 2-acetonitrile derivative.
The synthesis of 2-(chloromethyl)quinazolines can be achieved from corresponding 2-hydroxymethyl or 2-methylquinazoline (B3150966) precursors. For instance, 2-hydroxymethyl-4(3H)-quinazolinones can be prepared in one pot from o-anthranilic acids and subsequently converted to the 2-chloromethyl derivatives. mdpi.com Another approach involves the reaction of o-aminoacetophenone with chloroacetamide in the presence of an acid catalyst to form 2-(chloromethyl)-4-methylquinazoline. chemicalbook.com
An alternative strategy involves the direct cyanation of a suitable quinazoline precursor. While direct C-H cyanation of heterocycles is an attractive and atom-economical approach, it often requires specific directing groups or activation of the C-H bond.
Carbon-Carbon Bond Formation at the Quinazoline C2 Position
The formation of a carbon-carbon bond at the C2 position is fundamental to introducing the acetonitrile group. This is often accomplished through modern cross-coupling reactions. For instance, a 2-haloquinazoline, typically a 2-chloroquinazoline, can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions. While the C4 position of 2,4-dichloroquinazoline (B46505) is generally more reactive towards nucleophiles, selective C2 functionalization can be achieved under specific conditions or by using a pre-functionalized substrate where the C4 position is already modified. stackexchange.commdpi.com
Recent advancements have also highlighted the use of C-H activation techniques to forge C-C bonds, allowing for the introduction of alkyl groups at the C2 position of quinazoline derivatives. nih.gov These methods offer a more direct and efficient route, avoiding the pre-functionalization often required in traditional cross-coupling reactions.
Advanced Synthetic Routes for Analogues and Precursors of this compound
The development of advanced synthetic routes is crucial for accessing a diverse range of analogues and for optimizing the synthesis of key precursors. These routes often focus on chemoselectivity and the incorporation of sustainable practices.
Chemoselective Functionalization of this compound Precursors
The synthesis of this compound logically starts from precursors that allow for the sequential and selective introduction of the ethoxy and acetonitrile functionalities. A key precursor for this purpose is 2,4-dichloroquinazoline. The differing reactivity of the chlorine atoms at the C2 and C4 positions is a critical aspect that enables chemoselective functionalization.
Experimental and theoretical studies have shown that the C4 position of 2,4-dichloroquinazoline is significantly more susceptible to nucleophilic attack than the C2 position. stackexchange.commdpi.com This allows for the selective substitution of the C4-chloro group with an ethoxy group by reacting 2,4-dichloroquinazoline with sodium ethoxide under controlled, mild conditions. The resulting 2-chloro-4-ethoxyquinazoline is a vital intermediate.
With the more reactive C4 position functionalized, the less reactive C2-chloro group can then be targeted for substitution to introduce the acetonitrile moiety. This can be achieved through nucleophilic substitution with a cyanide source, potentially requiring more forcing conditions than the initial ethoxylation step. The reactivity of related 2-ethoxy-4-chloroquinazoline with various nucleophiles has been explored, providing a basis for this synthetic strategy. researchgate.net
| Starting Material | Reagent/Conditions (Step 1) | Intermediate | Reagent/Conditions (Step 2) | Final Product |
| 2,4-Dichloroquinazoline | Sodium ethoxide, mild conditions | 2-Chloro-4-ethoxyquinazoline | Cyanide salt, harsher conditions | This compound |
Green Chemistry Principles in Quinazoline Synthesis
The integration of green chemistry principles into the synthesis of quinazolines and their derivatives is an area of growing importance. Traditional methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. Modern approaches aim to mitigate these issues by employing more environmentally benign methodologies.
Key green chemistry strategies applicable to quinazoline synthesis include:
Use of Greener Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES).
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the use of metal catalysts, organocatalysts, and biocatalysts.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
For instance, microwave-assisted synthesis has been successfully applied to the preparation of various quinazoline derivatives, often leading to higher yields and shorter reaction times. nih.gov Similarly, the use of deep eutectic solvents as both solvent and catalyst has been explored for the synthesis of quinazolinones, offering a more sustainable alternative to traditional methods.
Structure Activity Relationship Sar and Rational Design of 2 4 Ethoxyquinazolin 2 Yl Acetonitrile Analogues
Systematic Modifications of the Quinazoline (B50416) Ring System
The quinazoline core is a bicyclic aromatic heterocycle that serves as a crucial anchor for interacting with biological targets. nih.gov Its properties can be finely tuned by adding or changing substituents on the benzene (B151609) portion of the ring system. mdpi.com
Influence of Substituent Effects on Biological Activity
The type and position of substituents on the quinazoline ring significantly dictate the biological activity of the resulting analogues. nih.gov Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the molecule's potency and target selectivity.
Research indicates that the introduction of methoxy (B1213986) groups at the 6- and 7-positions of the quinazoline ring can be critical for certain activities. acs.orgnih.gov For instance, the removal of 6- and 7-methoxy substituents from some 2-substituted quinazoline antibacterials resulted in a reduction in potency. acs.org In other cases, the presence of these groups is essential for cytotoxicity. nih.gov Similarly, the addition of a stryl group at the second position has been shown to enhance chemotherapeutic actions. nih.gov
Halogenation is another common strategy. The introduction of halogens like chlorine or fluorine can enhance biological activity. nih.gov Specifically, placing halogens or other electron-rich groups at the 6-position is known to boost antibacterial potency. nih.gov In a series of 4(3H)-quinazolinones, halogen substituents such as 4-Cl, 4-Br, and 4-CF3 on an attached phenyl ring were found to be responsible for potent anti-inflammatory activity. researchgate.net
Conversely, the introduction of a nitro group, a strong EWG, on the C-ring of a related antibacterial agent impaired its dual-strain antibiotic effect. acs.org However, in other contexts, a nitro group at the sixth position of the quinazoline entity has been shown to possess improved anti-cancer potency. nih.gov The effect of a substituent is highly context-dependent, varying with the specific biological target and the rest of the molecular structure. nih.gov
| Modification on Quinazoline Ring | Observed Effect on Biological Activity | Reference |
| Removal of 6,7-dimethoxy groups | Reduced antibacterial potency in some series. | acs.org |
| Addition of 6,7-dimethoxy groups | Essential for cytotoxicity in certain analogues. | nih.gov |
| Halogen at 6-position | Enhances antibacterial potency. | nih.gov |
| Nitro group at 6-position | Improved anti-cancer potency in some contexts. | nih.gov |
| Stryl group at 2-position | Enhanced chemotherapeutic action. | nih.gov |
Impact of Positional Isomerism on Pharmacological Profiles
The specific placement of a substituent on the quinazoline ring is as crucial as its chemical nature. nih.gov Theoretical considerations suggest that the reactivity of the quinazoline ring to electrophilic substitution follows the order of positions 8 > 6 > 5 > 7. scispace.com This inherent reactivity can influence how positional isomers interact with biological targets.
SAR studies on 4(3H)-quinazolinones revealed that substituent positions on an attached phenyl ring were critical for antibacterial activity. acs.org Specifically, meta and ortho substitutions were equally active, while para substitution was generally not well-tolerated. acs.org In another series, substitution at the 4-position of a benzene ring attached to the quinazoline core worked best, but activity was diminished if more than two substituents were present on the ring. nih.gov
The introduction of substituents at the 8-position has also been explored. For example, a phenyl ring at the C-8 position has been linked to improved anti-cancer potency. nih.gov The development of quinazoline-based kinase inhibitors has also shown that modifications at the C-8 position can be used to enhance selectivity and target specific structural features in the ATP-binding pocket of kinases. nih.gov These findings underscore that positional isomerism is a key factor in the rational design of quinazoline analogues, allowing for the optimization of pharmacological profiles. nih.govnih.gov
| Substituent Position | Observed Effect on Pharmacological Profile | Reference |
| ortho or meta on attached phenyl | Maintained antibacterial activity. | acs.org |
| para on attached phenyl | Generally not tolerated for antibacterial activity. | acs.org |
| 4-position on attached benzene ring | Optimal for PDGFR phosphorylation inhibition. | nih.gov |
| 8-position on quinazoline ring | Phenyl group improved anti-cancer potency. | nih.gov |
Exploration of the Acetonitrile (B52724) Side Chain Modifications
The 2-(acetonitrile) moiety, consisting of a methylene (B1212753) bridge (-CH2-) and a terminal nitrile group (-C≡N), is a key functional component that can be modified to fine-tune the compound's properties.
Alterations to the Methylene Bridge Adjacent to the Nitrile Group
The methylene bridge acts as a spacer, and its length and flexibility can influence how the molecule fits into a binding site. Increasing the length of this alkyl chain can have significant consequences for biological activity.
In a study of quinazoline analogues, increasing a side chain's length from two to three carbons led to a decrease in antiproliferative activity. nih.gov This suggests that a shorter linker is optimal for interaction with the specific biological target in that series. While direct studies on lengthening the methylene bridge of 2-(4-ethoxyquinazolin-2-yl)acetonitrile are not widely reported, the principle holds that altering the length of such linkers is a critical step in SAR exploration. For instance, in a series of 4-amino-quinazoline derivatives, a three-carbon linker between the quinazoline and morpholine (B109124) cores showed higher activity than a two-carbon chain, as the longer chain allowed for an additional hydrogen bond with the target kinase. In another series, a longer chain linker between the quinazoline core and a triazole moiety was favorable for inhibitory activity. nih.gov These examples highlight that the optimal length of the linker is highly target-dependent.
| Methylene Bridge Alteration | Observed Effect on Biological Activity | Reference |
| Increased side chain from 2 to 3 carbons | Diminished antiproliferative activity in one series. | nih.gov |
| Longer carbon chain linker (3 vs 2 atoms) | Increased antiproliferative activity in another series. | nih.gov |
| Longer chain linker to triazole moiety | Favorable for EGFR/VEGFR2 inhibitory activity. | nih.gov |
Variation of the Nitrile Group and its Bioisosteres
The nitrile group is a versatile pharmacophore. nih.gov It is a polar, metabolically stable group that can act as a hydrogen bond acceptor or engage in other polar interactions. researchgate.net A key strategy in medicinal chemistry is to replace a functional group with a bioisostere—a different group that retains the parent molecule's biological activity while improving its physicochemical properties. nih.gov
The nitrile group is considered a bioisostere of several other functional groups, including carbonyl, hydroxyl, and halogen groups. researchgate.net In some contexts, a cyano group can act as a more potent bioisostere for an azomethine-water complex. nih.gov For example, replacing a water-bound quinazoline with a 3-cyano quinoline (B57606) can create a direct hydrogen bond with the target protein, increasing binding affinity. nih.gov
In antifungal drug design, studies have compared analogues containing a cyano group to those with a chloride group. mdpi.com The results showed that the relative effectiveness depended on the specific fungal strain, with cyano-containing compounds showing better inhibition against certain species. mdpi.com The tetrazole ring is another well-known and frequently used bioisostere for nitrile and carboxylic acid functionalities, often found in FDA-approved drugs. openaccessjournals.com
| Nitrile Group | Potential Bioisostere | Rationale for Replacement | Reference |
| -C≡N | Carbonyl group | Mimics polar interactions. | researchgate.net |
| -C≡N | Halogen (e.g., -Cl, -F) | Mimics polarization and acts as a hydrogen bond acceptor. | nih.govresearchgate.net |
| -C≡N | Tetrazole ring | Acts as a metabolically stable mimic with similar electronic properties. | openaccessjournals.com |
| Azomethine-water complex | 3-Cyano group | Forms a more direct and potent hydrogen bond with the target. | nih.gov |
Diversification of the 4-Ethoxy Group
The 4-position of the quinazoline ring is highly reactive towards nucleophilic attack, making it a prime site for modification. scispace.com The 4-ethoxy group in the parent compound can be replaced with various other alkoxy groups or different functionalities to explore new interactions with target proteins.
Studies on 4-substituted quinazolines have shown that this position is critical for activity. For example, a series of 4-alkoxy-2-(1-piperazinyl)quinazoline derivatives were synthesized and evaluated for nootropic activity. Within this series, the compound with a pentyloxy group at the 4-position, 2-(4-allyl-1-piperazinyl)-4-pentyloxyquinazoline, was selected as the most promising candidate, demonstrating that the nature of the alkoxy group can significantly influence pharmacological effects.
Furthermore, replacing the alkoxy group with an amino group is a common strategy. nih.gov The development of potent kinase inhibitors like Gefitinib (B1684475) and Erlotinib (B232) is based on a 4-anilinoquinazoline (B1210976) scaffold. SAR studies have shown that 4-anilinoquinazolines with electron-withdrawing groups on the aniline (B41778) ring possess significant biological activities. nih.gov The substitution of the 4-position with various amines, including piperazinyl groups, has been extensively studied to improve properties like receptor phosphorylation inhibition. nih.gov This highlights that diversification at the 4-position, whether by varying the alkoxy chain or replacing it entirely, is a fruitful avenue for the rational design of new quinazoline-based therapeutic agents. nih.gov
| 4-Position Modification | Observed Effect on Biological Activity | Reference |
| Pentyloxy group (vs. other alkoxy) | Selected as a promising nootropic agent in a specific series. | |
| 4-Anilino substitution | Forms the core of many potent EGFR kinase inhibitors. | nih.gov |
| 4-Piperazinyl substitution | Used to develop PDGFR phosphorylation inhibitors. | nih.gov |
| 4-Amino substitution | Generally important for antibacterial potency. | nih.gov |
| 4-Thiosemicarbazide substitution | Showed potent anticancer activity against several cell lines. | nih.gov |
Investigation of Alkoxy Chain Length and Branching
The nature of the alkoxy group at the 4-position of the quinazoline ring is a critical determinant of a molecule's pharmacological profile. Variations in chain length and branching can significantly impact factors such as binding affinity, selectivity, and pharmacokinetic properties.
Research on related heterocyclic systems has demonstrated that even subtle changes to the alkoxy chain can lead to substantial differences in biological activity. For instance, in a series of 2-benzylbenzimidazole 'nitazene' opioids, analogues with an ethoxy group displayed the highest potency in mu-opioid receptor functional assays. nih.gov This suggests that an optimal chain length exists for maximizing interaction with the biological target.
In the context of quinoline derivatives, studies on 4-alkoxy-2-arylquinolines as topoisomerase I inhibitors revealed that increasing the alkyl chain length from an ethyl to a propyl group at the C4 position led to a significant enhancement in anticancer activity. mdpi.com This highlights that for some scaffolds, a longer, more lipophilic chain may be beneficial for activity.
While specific data on the systematic variation of the alkoxy chain for this compound is not extensively available in the public domain, we can extrapolate from these related findings to hypothesize on the potential SAR trends. It is conceivable that the ethoxy group in the parent compound represents a favorable balance of lipophilicity and steric bulk for its intended target.
To illustrate the potential impact of these modifications, the following table presents hypothetical activity data based on trends observed in related compound series.
| Compound | Alkoxy Group (R) | Chain Length | Branching | Hypothetical Biological Activity (IC₅₀, nM) |
| 1 | Methoxy | 1 | None | 50 |
| 2 | Ethoxy | 2 | None | 20 |
| 3 | n-Propoxy | 3 | None | 35 |
| 4 | Isopropoxy | 3 | Branched | 60 |
| 5 | n-Butoxy | 4 | None | 80 |
This table is for illustrative purposes only and is based on general trends observed in related heterocyclic compounds. The biological activity values are hypothetical.
The table suggests that:
Chain Elongation: Extending the alkoxy chain from methoxy to ethoxy may enhance activity, possibly due to increased hydrophobic interactions within the target's binding pocket. However, further elongation to n-propoxy and n-butoxy could lead to a decrease in activity, potentially due to steric hindrance or unfavorable conformational changes.
Branching: The introduction of branching, as seen in the isopropoxy analogue, might be detrimental to activity compared to its linear counterpart (n-propoxy). This could be attributed to the increased steric bulk of the branched chain, which may disrupt optimal binding.
These hypotheses underscore the importance of fine-tuning the alkoxy substituent to achieve the desired biological effect.
Bioisosteric Replacements for the Ether Linkage
The ether linkage, while common, can be susceptible to metabolic cleavage. Identifying suitable bioisosteres can lead to analogues with improved pharmacokinetic properties. Common bioisosteric replacements for an ether linkage (-O-) include thioethers (-S-), amines (-NH- or -NR-), and methylene groups (-CH₂-).
Studies on condensed quinazolines have shown that the bioisosteric replacement of a carbon atom with a sulfur atom can significantly impact biological activity. preprints.orgnih.gov In one study, this replacement led to a decrease in affinity towards COX-1, indicating a change in the selectivity profile. preprints.org This highlights that bioisosteric changes can modulate not only potency but also target specificity.
The strategic introduction of different linkers can also be considered a form of bioisosteric replacement. For example, in a series of 4-anilino-quinazoline derivatives, replacing an amide linker with a methyl-amino linker resulted in a significant decrease in inhibitory activity, demonstrating the critical role of the linker's electronic and hydrogen-bonding properties. mdpi.com
Based on these principles, several bioisosteric replacements for the ether linkage in this compound can be proposed. The following table provides examples of such replacements and their potential impact on biological activity, based on general medicinal chemistry principles.
| Compound | Bioisosteric Linkage (X) | Key Properties | Hypothetical Biological Activity (IC₅₀, nM) |
| 6 | -S- (Thioether) | Less polar, potential for different orbital overlap with the target. | 45 |
| 7 | -NH- (Secondary Amine) | Hydrogen bond donor and acceptor capabilities. | 70 |
| 8 | -N(CH₃)- (Tertiary Amine) | Hydrogen bond acceptor, increased basicity. | 95 |
| 9 | -CH₂- (Methylene) | Non-polar, removes hydrogen bond accepting capacity. | 120 |
This table is for illustrative purposes only and is based on general principles of bioisosteric replacement. The biological activity values are hypothetical.
The rationale behind these hypothetical activities is as follows:
Thioether (-S-): The larger size and different electronic properties of sulfur compared to oxygen would alter the geometry and binding interactions, potentially leading to a moderate change in activity.
Secondary Amine (-NH-): The ability to act as a hydrogen bond donor, in addition to being an acceptor, could introduce new interactions with the target, but might also increase polarity and affect cell permeability, leading to a potential decrease in activity.
Tertiary Amine (-N(CH₃)-): The increased steric bulk and basicity of the tertiary amine could be unfavorable for binding, resulting in lower activity.
Methylene (-CH₂-): The removal of the lone pair of electrons present in the ether oxygen eliminates a key hydrogen bond accepting point, which could significantly reduce binding affinity and, consequently, biological activity.
Pharmacological Characterization and Mechanistic Insights of 2 4 Ethoxyquinazolin 2 Yl Acetonitrile Derivatives
Elucidation of Cellular and Molecular Mechanisms of Action
Understanding the downstream effects of target engagement is crucial for developing effective therapeutics. Research has begun to map the complex signaling cascades and cellular processes modulated by these compounds.
Signal Transduction Pathway Modulation: The primary mechanism for many anticancer quinazolines is the modulation of signal transduction pathways critical for tumor growth. By inhibiting EGFR, these derivatives block downstream signaling cascades such as the PI3K-Akt and MAPK pathways, which are essential for cell proliferation and survival. nih.gov The induction of apoptosis by these compounds is often linked to the disruption of these survival signals and can also involve blocking cells in specific phases of the cell cycle, such as the S-phase or G0/G1 phase. nih.govnih.gov In the context of VDAs, the disruption of tubulin affects microtubule dynamics, which is critical for cell division, migration, and intracellular transport, leading to cell cycle arrest and apoptosis. nih.gov While direct modulation of interferon (IFN) signaling by 2-(4-ethoxyquinazolin-2-yl)acetonitrile derivatives is not extensively documented, some VDAs can induce an inflammatory response that may involve cytokine pathways. nih.govnih.gov Similarly, while endoplasmic reticulum (ER)-associated degradation (ERAD) is a known cellular process for handling misfolded proteins, its direct modulation by these specific quinazoline (B50416) derivatives remains an area for further investigation. nih.gov
Identification and Validation of Specific Biological Targets: The efficacy of this compound derivatives is rooted in their interaction with specific, validated biological targets.
EGFR: The epidermal growth factor receptor is a well-validated target, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) belonging to the 4-aminoquinazoline class. nih.gov Research continues to identify new derivatives with improved potency against wild-type and, crucially, mutant forms of EGFR (e.g., L858R/T790M) that confer resistance to earlier generations of inhibitors. nih.govnih.gov
VEGFR-2: The vascular endothelial growth factor receptor-2 is another key kinase target, essential for angiogenesis (the formation of new blood vessels). mdpi.com Inhibition of VEGFR-2 by quinazoline derivatives directly impedes the blood supply to tumors. mdpi.com
Tubulin: For VDAs, tubulin is the primary molecular target. nih.gov By binding to the colchicine (B1669291) site, these agents prevent microtubule polymerization, leading to a rapid and catastrophic failure of the tumor's vascular architecture. nih.gov
Adenosine (B11128) and NMDA Receptors: In non-cancer contexts, the A₂A adenosine receptor and specific subunits of the NMDA receptor have been validated as targets for quinazoline derivatives in the potential treatment of neurological and neurodegenerative disorders. nih.govnih.gov
Analysis of Cell Cycle Perturbations and Apoptosis Induction Pathways
Quinazoline derivatives have been shown to exert significant effects on cell cycle progression and apoptosis, key mechanisms in cancer therapy. Studies on novel quinazoline-based compounds reveal their ability to modulate critical cell cycle checkpoints and activate programmed cell death pathways.
For instance, certain quinazolinone-1,2,3-triazole glycoside hybrids have been observed to arrest the cell cycle. One promising compound, in particular, demonstrated the ability to arrest MCF-7 breast cancer cells in the G1 phase. researchgate.net This G1 phase arrest is a critical point for therapeutic intervention, preventing cells from entering the DNA synthesis (S) phase. nih.gov Similarly, other novel quinazoline derivatives were found to induce G1 arrest in MCF-7 cells, with the number of cells in the G1 phase increasing in a dose-dependent manner. nih.gov Further investigations into quinazolinone-furan-benzo[b] nih.govnih.govdiazepine derivatives also confirmed cell cycle arrest as a mechanism of their anti-cancer activity. researchgate.net
Apoptosis, or programmed cell death, is another major pathway targeted by these derivatives. The induction of apoptosis can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Research on quinazolinedione derivatives in MCF-7 breast cancer cells indicated that apoptosis was induced primarily through the intrinsic pathway. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins like caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Several other studies have corroborated that various quinazoline derivatives induce apoptosis by modulating the levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins, which is a mechanism shared by established quinazoline-based drugs like gefitinib and lapatinib. nih.gov
The table below summarizes the effects of selected quinazoline derivatives on cell cycle and apoptosis markers.
| Compound Type | Cell Line | Effect | Key Markers |
| Quinazolinone-1,2,3-triazole glycoside | MCF-7 | G1 Phase Arrest | - |
| Quinazoline-sulfonamide hybrid | MCF-7 | G1 Phase Arrest | Increased cells in G1 |
| Quinazolinedione derivative | MCF-7 | Apoptosis Induction | Upregulation of Caspase-9, p53; Downregulation of Bcl-2 |
Effects on Cellular Proliferation and Viability
A primary indicator of the anti-cancer potential of quinazoline derivatives is their ability to inhibit cellular proliferation and reduce the viability of cancer cells. Numerous studies have quantified these effects, often reporting the half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
For example, a series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives were evaluated for their antiproliferative activity against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines. nih.gov Several of these compounds showed significant cytotoxic effects, with some derivatives inhibiting the growth of leukemia (RPMI-8226) and non-small cell lung cancer (A549/ATCC) cell lines by approximately 50% at a 10 μM concentration. nih.gov
In another study, newly synthesized 6-bromo-quinazoline derivatives were tested against MCF-7 and SW480 (colon) cancer cell lines. nih.gov The most potent compound in this series, featuring an aliphatic linker to a thiol group, exhibited IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cells, demonstrating better potency than the reference drug Erlotinib in the MCF-7 cell line. nih.gov Furthermore, quinazoline-chalcone hybrids have shown high antiproliferative activity, with one derivative displaying GI50 values (concentration for 50% growth inhibition) between 0.622 and 1.81 µM against a panel of cancer cell lines including leukemia, colon, melanoma, and breast cancer. researchgate.net
The cytotoxic effects of these derivatives are a cornerstone of their evaluation in pre-clinical research, as summarized in the table below.
| Derivative Class | Cell Line(s) | Activity Metric | Result |
| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamides | RPMI-8226 (Leukemia), A549/ATCC (Lung) | % Growth Inhibition | ~50% at 10 µM |
| 6-Bromo-quinazoline derivatives | MCF-7 (Breast) | IC50 | 15.85 µM |
| 6-Bromo-quinazoline derivatives | SW480 (Colon) | IC50 | 17.85 µM |
| Quinazoline-chalcone hybrid | K-562, HCT-116, MCF7, etc. | GI50 | 0.622 - 1.81 µM |
Phenotypic Screening and Broad Spectrum Biological Activity Assessment
Beyond their specific mechanisms in cancer cells, quinazoline derivatives are screened for a wide range of biological activities, revealing a broad therapeutic potential.
Evaluation in Anti-cancer Research Models
The anti-cancer potential of the quinazoline scaffold is well-established, with several FDA-approved drugs like Gefitinib and Erlotinib belonging to this class. nih.govresearchgate.net Research continues to uncover novel derivatives with potent anti-cancer properties. researchgate.netnih.govmagtechjournal.com The anti-proliferative activities are often evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. For instance, certain 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamides showed preferential growth inhibition against leukemia and non-small cell lung cancer cell lines in the NCI-60 screen. nih.gov Similarly, quinazoline-chalcone hybrids and pyrimidodiazepines have demonstrated significant cytostatic and cytotoxic activity against multiple cancer cell lines. researchgate.net The versatility of the quinazoline structure allows for the synthesis of hybrids, such as those fused with imidazolone, which have also shown promising anticancer activities against cervical, breast, leukemia, and hepatocellular carcinoma cell lines. nih.gov
Investigation in Anti-inflammatory Models
Quinazoline and its derivatives have demonstrated significant anti-inflammatory properties. nih.govmdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline derivative, highlighting the therapeutic success of this scaffold in treating inflammatory conditions. mdpi.com Research has explored various substituted quinazolinones for their ability to reduce inflammation. In one study, 2,3,6-trisubstituted quinazolinone derivatives showed anti-inflammatory activity ranging from 10.28% to 53.33% inhibition in relevant models, with some compounds exceeding the activity of the standard drug phenylbutazone. mdpi.com Another series of 2,3-disubstituted 4(3H)-quinazolinones exhibited potent anti-inflammatory properties, with several compounds showing efficacy comparable to or greater than diclofenac (B195802) sodium and celecoxib. nih.gov These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. nih.gov
Assessment of Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, and quinazoline derivatives have emerged as a promising class of compounds. nih.govnih.govdocsdrive.com They have been shown to be active against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govmdpi.com
A study on quinazolin-2,4-dione derivatives revealed significant antibacterial activity, particularly against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 10 mg/mL and were found to have a bactericidal effect. nih.gov The mechanism of action for some quinazolinone derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov Furthermore, the derivative 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) has shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by disrupting intracellular ATP homeostasis and causing DNA damage. nih.gov
The table below presents the antimicrobial activity of selected quinazoline derivatives.
| Derivative Class | Target Organism(s) | Activity Metric | Result |
| Quinazolin-2,4-dione derivatives | S. aureus, S. haemolyticus | MIC | 10-11 mg/mL |
| 6-Iodo-quinazoline derivatives | S. aureus, B. subtilis | MIC | 12.5 µg/mL (most active) |
| 4(3H)-Quinazolinones | S. aureus (including resistant strains) | MIC | ≤0.5 µg/mL (compound 27) |
| 1,2-di(quinazolin-4-yl)diselane (DQYD) | Mycobacterium tuberculosis | MIC | Similar to clinical drugs |
Determination of Antiviral Activity
The quinazoline core is recognized for its potential in developing antiviral agents. nih.govresearchgate.netmdpi.com Derivatives of this scaffold have been investigated for activity against a variety of viruses. For example, certain quinazolin-2,4-dione derivatives attached to other heterocyclic moieties have been explored as potential antiviral agents. nih.gov While specific data on the antiviral activity of this compound derivatives is limited in the provided context, the broader class of quinoxaline (B1680401) derivatives, which are structurally related, have shown activity against viruses such as influenza, enteroviruses, and Hepatitis C virus (HCV). nih.gov This suggests that the quinazoline scaffold itself is a promising starting point for the development of novel antiviral therapeutics.
Computational Chemistry and Structural Biology of 2 4 Ethoxyquinazolin 2 Yl Acetonitrile
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.
Prediction of Ligand-Protein Interactions
Currently, there are no published studies that specifically detail the prediction of ligand-protein interactions for 2-(4-Ethoxyquinazolin-2-yl)acetonitrile. Such a study would typically involve docking the compound into the active site of a relevant biological target to identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to binding.
Estimation of Binding Affinities and Modes
The estimation of binding affinities (often expressed as a binding energy or an inhibition constant, Ki) and the detailed binding modes for this compound have not been reported in the available scientific literature. This type of analysis would provide crucial insights into the potency and selectivity of the compound towards a specific protein target.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can provide valuable information about molecular geometry, reactivity, and spectroscopic properties.
Analysis of Electronic Structure and Reactivity
A detailed analysis of the electronic structure and reactivity of this compound, including parameters such as HOMO-LUMO energy gap, molecular electrostatic potential, and charge distribution, has not been documented in peer-reviewed research. These calculations would be valuable for understanding its chemical behavior and potential for intermolecular interactions.
Conformational Analysis and Energy Landscapes
There are no available studies on the conformational analysis and energy landscapes of this compound. This type of study would identify the most stable three-dimensional structures of the molecule and the energy barriers between different conformations, which is essential for understanding its dynamic behavior and how it might fit into a protein's binding site.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This model can then be used in virtual screening to identify other potentially active compounds from large chemical libraries.
There are no published reports on the development of a pharmacophore model based on this compound or its use in any virtual screening campaigns. Such research would be a logical step if the compound were identified as a hit in a biological screen, to discover novel scaffolds with similar activity.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational changes, flexibility, and intermolecular interactions of a compound like this compound.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to related quinazoline (B50416) derivatives highlights its potential. For instance, MD simulations have been employed to investigate the interaction of quinazoline-based inhibitors with their biological targets, such as enzymes or receptors. nih.gov These studies often focus on understanding the stability of the ligand-protein complex, identifying key amino acid residues involved in binding, and elucidating the role of solvent molecules in the interaction.
For this compound, an MD simulation could be designed to study its behavior in a biological-like environment, such as a water box or a lipid bilayer. The simulation would typically involve the following steps:
System Setup: A 3D model of this compound would be generated and placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Energy Minimization: The initial system would be subjected to energy minimization to remove any steric clashes or unfavorable geometries.
Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant pressure to achieve a stable state.
Production Run: A long-timescale simulation would be performed to collect data on the trajectory of the molecule.
Analysis of the MD trajectory would provide valuable information about the dynamic properties of this compound. Key parameters that would be analyzed are presented in the following table:
| Parameter | Description | Hypothetical Finding for this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. | The quinazoline ring system would likely exhibit low RMSD values, indicating rigidity, while the ethoxy and acetonitrile (B52724) groups would show higher flexibility. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. | The terminal methyl group of the ethoxy chain and the nitrogen of the nitrile group would be expected to have the highest RMSF values. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. | A stable Rg value would suggest that the molecule does not undergo significant unfolding or conformational changes in the simulated environment. |
| Hydrogen Bonding Analysis | Identifies the formation and breaking of hydrogen bonds with surrounding water molecules. | The nitrogen atoms of the quinazoline ring and the nitrile group would be expected to act as hydrogen bond acceptors from water molecules. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA could indicate conformational changes that expose or bury different parts of the molecule. |
These simulations would be invaluable for understanding the intrinsic dynamic behavior of this compound and for providing a basis for studying its interactions with potential biological targets.
Structure-Based Drug Design Initiatives
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. Quinazoline derivatives have been the focus of numerous SBDD initiatives, particularly in the development of enzyme inhibitors. mdpi.com
Although specific SBDD initiatives targeting this compound are not widely reported, the general principles of SBDD can be readily applied. A typical SBDD workflow for this compound would involve:
Target Identification and Validation: Identifying a biologically relevant target, such as a protein kinase or a receptor, for which quinazoline-based compounds have shown activity.
Structural Determination: Obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational methods like homology modeling.
Molecular Docking: Computationally predicting the preferred binding mode and affinity of this compound to the active site of the target protein.
Lead Optimization: Iteratively modifying the structure of the lead compound to improve its binding affinity, selectivity, and pharmacokinetic properties based on the structural insights gained from the docking studies.
The following table outlines a hypothetical SBDD initiative for this compound targeting a hypothetical protein kinase:
| Step | Description | Hypothetical Outcome |
| 1. Target Selection | Epidermal Growth Factor Receptor (EGFR) kinase, a common target for quinazoline inhibitors. | This compound is selected as a lead compound for inhibition of EGFR. |
| 2. Molecular Docking | The compound is docked into the ATP-binding site of EGFR (PDB ID: 1M17). | The quinazoline ring forms a key hydrogen bond with the backbone of a conserved methionine residue in the hinge region. The ethoxy group occupies a hydrophobic pocket, and the acetonitrile moiety points towards the solvent-exposed region. |
| 3. Identification of Key Interactions | Analysis of the docked pose reveals crucial hydrogen bonds, hydrophobic interactions, and potential steric clashes. | The nitrogen at position 1 of the quinazoline ring is identified as a critical hydrogen bond acceptor. The ethoxy group contributes to binding through van der Waals interactions. |
| 4. Lead Optimization Strategy | Based on the docking results, modifications are proposed to enhance binding affinity. | Substitution of the ethoxy group with a bulkier, more hydrophobic group could improve interactions within the hydrophobic pocket. Modification of the acetonitrile group with a functionality capable of forming additional hydrogen bonds with the solvent-exposed region could increase potency. |
This rational, structure-guided approach can significantly accelerate the discovery of more potent and selective drug candidates based on the this compound scaffold.
Advanced Spectroscopic Investigations for Structural Elucidation and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and the study of dynamic processes in molecules like this compound. While a standard 1D ¹H and ¹³C NMR spectrum provides basic structural information, a suite of 2D NMR techniques is necessary to fully characterize the molecule and understand its conformational dynamics. nih.govgoogle.com
Structural Elucidation using 2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. rsc.org For this compound, a COSY spectrum would reveal correlations between the protons of the ethoxy group (CH₂ and CH₃) and within the aromatic quinazoline ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of different molecular fragments. For instance, it would show correlations from the ethoxy protons to the carbon at position 4 of the quinazoline ring.
The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound and the expected key correlations in 2D NMR spectra.
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMQC/HSQC Correlations | Key HMBC Correlations |
| H-5 | 8.10 (d) | 128.5 | H-5 to H-6 | H-5 to C-5 | H-5 to C-4, C-7, C-8a |
| H-6 | 7.65 (t) | 127.8 | H-6 to H-5, H-7 | H-6 to C-6 | H-6 to C-4a, C-8 |
| H-7 | 7.95 (t) | 134.5 | H-7 to H-6, H-8 | H-7 to C-7 | H-7 to C-5, C-8a |
| H-8 | 7.80 (d) | 127.0 | H-8 to H-7 | H-8 to C-8 | H-8 to C-4a, C-6 |
| -OCH₂CH₃ | 4.60 (q) | 65.0 | -OCH₂CH₃ to -OCH₂CH₃ | -OCH₂CH₃ to C of -OCH₂ | -OCH₂CH₃ to C-4, C of -OCH₂CH₃ |
| -OCH₂CH₃ | 1.50 (t) | 14.5 | -OCH₂CH₃ to -OCH₂CH₃ | -OCH₂CH₃ to C of -OCH₂CH₃ | -OCH₂CH₃ to C of -OCH₂ |
| -CH₂CN | 4.10 (s) | 25.0 | - | -CH₂CN to C of -CH₂CN | -CH₂CN to C-2, C of -CN |
| C-2 | - | 158.0 | - | - | - |
| C-4 | - | 165.0 | - | - | - |
| C-4a | - | 122.0 | - | - | - |
| C-8a | - | 150.0 | - | - | - |
| -CH₂CN | - | 115.0 | - | - | - |
Dynamic and Conformational Analysis using Advanced NMR:
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of the number of bonds separating them. This is particularly useful for determining the preferred conformation of the molecule. For example, NOESY or ROESY could reveal spatial proximity between the protons of the ethoxy group and the proton at position 5 of the quinazoline ring, providing insights into the orientation of the ethoxy substituent.
DNMR (Dynamic NMR): Variable temperature NMR studies can be used to investigate dynamic processes such as conformational exchange or restricted rotation. For this compound, DNMR could be employed to study the rotational barrier around the C4-O bond of the ethoxy group.
EXSY (Exchange Spectroscopy): This technique is used to study chemical exchange processes. If this compound were to exist in equilibrium between two or more slowly interconverting conformations, EXSY could be used to identify and quantify this exchange.
The application of this comprehensive suite of advanced spectroscopic techniques is essential for a complete and accurate characterization of the three-dimensional structure and dynamic behavior of this compound, which is fundamental for understanding its chemical reactivity and biological activity.
Research Perspectives and Future Directions for 2 4 Ethoxyquinazolin 2 Yl Acetonitrile
Strategies for Optimization of Potency, Selectivity, and Biological Profiles
A primary approach involves the systematic modification of the quinazoline (B50416) core. Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the quinazoline ring can significantly impact biological activity. nih.gov For instance, the introduction of different substituents on the benzene (B151609) ring of the quinazoline nucleus could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.
To improve selectivity, medicinal chemists could employ a target-focused approach. If a primary biological target for 2-(4-ethoxyquinazolin-2-yl)acetonitrile is identified, computational modeling and structure-based drug design can be used to guide the synthesis of analogues with a higher affinity for the target and reduced off-target effects. nih.gov This can involve creating hybrid molecules that combine the quinazoline scaffold with other pharmacophores known to interact with the target of interest. researchgate.net
The table below illustrates potential optimization strategies based on successful modifications of other quinazoline derivatives.
| Modification Strategy | Rationale | Potential Outcome | Example from Related Compounds |
| Substitution on the benzene ring | Modulate electronic and steric properties | Enhanced potency and selectivity | Introduction of a 3-chloro-4-(3-fluorophenyl)aniline moiety at the 4-position of a quinazoline core resulted in excellent EGFR inhibitory activity. mdpi.com |
| Modification of the acetonitrile (B52724) group | Explore its role in target binding and improve physicochemical properties | Altered biological activity and improved pharmacokinetics | Hydrolysis of a nitrile to a carboxylic acid to improve solubility and target interaction. |
| Variation of the 4-ethoxy group | Influence lipophilicity and metabolic stability | Improved ADME properties | Systematic investigation of 4- and 6-position modifications of a quinazoline core to improve aqueous solubility and metabolic stability. researchgate.net |
| Target-focused design | Enhance affinity for a specific biological target | Increased selectivity and reduced off-target effects | Design of quinazoline-thiazole hybrids as potent VEGFR2 inhibitors. nih.gov |
Development of Novel Analogues with Enhanced Therapeutic Potential
The development of novel analogues is a logical progression from the initial optimization studies. The goal is to create new chemical entities with significantly improved therapeutic potential. This can be achieved through various synthetic strategies, including the introduction of diverse substituents and the creation of hybrid molecules.
One approach is to synthesize a library of analogues with different functional groups at the 2- and 4-positions of the quinazoline ring. For example, the ethoxy group could be replaced with other alkoxy groups, thioethers, or amino groups. The acetonitrile moiety could be replaced with other small, electron-withdrawing groups or used as a starting point for the synthesis of more complex side chains. The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been shown to yield compounds with favorable analgesic and anti-inflammatory functions. nih.gov
Another promising strategy is the hybridization of the this compound scaffold with other known pharmacophores. This approach has been successfully used to create multi-target ligands with enhanced efficacy. For instance, quinazoline derivatives have been combined with 1,2,3-triazole rings to create potent anti-tumor hybrids. nih.gov The development of quinazoline-thiazole hybrids has also led to the discovery of potent antiproliferative and anti-angiogenic agents. nih.gov
The following table provides examples of how novel analogues of quinazoline derivatives have been developed to enhance their therapeutic potential.
| Analogue Development Strategy | Therapeutic Goal | Example |
| Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones | Analgesic and anti-inflammatory activity | Development of novel 3-phenyl-2-substituted-3H-quinazoline-4-ones. nih.gov |
| Creation of quinazoline-triazole hybrids | Anti-tumor activity | Attachment of a 1,2,3-triazole ring to the quinazoline scaffold. nih.gov |
| Development of quinazoline-thiazole hybrids | Antiproliferative and anti-angiogenic activity | Synthesis of a novel series of quinazoline–thiazole hybrids as VEGFR2 inhibitors. nih.gov |
| Introduction of diverse substituents at the 4-position | Broad-spectrum anticancer activity | Synthesis of 4-aminoquinazoline derivatives as potent NF-κB inhibitors. arabjchem.org |
Discovery and Elucidation of Undiscovered Mechanisms of Action
While many quinazoline derivatives are known to act as kinase inhibitors, the precise mechanism of action for this compound is likely unknown. mdpi.com A crucial area of future research will be to elucidate its biological targets and signaling pathways.
Initial studies could involve broad-spectrum screening against a panel of kinases and other enzymes to identify potential targets. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be used to pull down and identify the protein targets of the compound from cell lysates.
Once a primary target is identified, further studies will be needed to validate its role in the compound's biological activity. This can involve in vitro enzyme inhibition assays, surface plasmon resonance to measure binding affinity, and cellular assays to confirm target engagement. The biological activity of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, a related compound, is thought to involve its interaction with tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).
It is also possible that this compound has a novel mechanism of action that is distinct from other quinazoline derivatives. Unbiased approaches, such as chemogenomic screening and transcriptional profiling, could reveal unexpected cellular pathways that are modulated by the compound.
The following table outlines potential mechanisms of action for quinazoline derivatives based on existing research.
| Mechanism of Action | Biological Target | Therapeutic Area | Example |
| Kinase Inhibition | Epidermal Growth Factor Receptor (EGFR) | Cancer | Gefitinib (B1684475), Erlotinib (B232) arabjchem.org |
| Kinase Inhibition | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cancer | Vandetanib nih.gov |
| Tubulin Polymerization Inhibition | Tubulin | Cancer | Certain 2-chloroquinazoline derivatives nih.gov |
| Dihydrofolate Reductase (DHFR) Inhibition | DHFR | Cancer, Infectious Diseases | Trimetrexate nih.gov |
| NF-κB Pathway Inhibition | p65, IκBα | Cancer, Inflammation | Novel 4-aminoquinazoline derivatives arabjchem.org |
Applications in Chemical Biology for Target Validation and Pathway Probing
Chemical probes are small molecules that are used to study the function of proteins and biological pathways in a cellular context. Given its potential for biological activity, this compound could be developed into a valuable chemical probe.
To be an effective chemical probe, a compound should be potent, selective, and have a well-characterized mechanism of action. Once these criteria are met, the compound can be used to validate the role of its target in a particular disease model. For example, if this compound is found to be a selective inhibitor of a particular kinase, it could be used to study the downstream effects of inhibiting that kinase in cancer cells.
Furthermore, the compound could be modified to create more sophisticated chemical biology tools. For example, a fluorescent tag could be attached to create a fluorescent probe for visualizing the localization of its target within cells. nih.gov A biotin tag could be added to create a probe for affinity-based protein profiling. These tools would be invaluable for dissecting the complex signaling networks that are often dysregulated in disease.
Opportunities for Synergistic Effects in Combination Therapies
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in the treatment of cancer. The rationale behind this approach is that by targeting multiple pathways simultaneously, it is possible to achieve a greater therapeutic effect and overcome drug resistance.
Given the diverse biological activities of quinazoline derivatives, there is significant potential for using this compound in combination with other therapeutic agents. For example, if the compound is found to be a kinase inhibitor, it could be combined with a cytotoxic chemotherapy agent. The kinase inhibitor could block the signaling pathways that promote cell survival, making the cancer cells more susceptible to the cytotoxic effects of the chemotherapy. Indeed, the combination of quinazoline derivatives with other agents has been shown to have synergistic inhibitory effects in cancer cells. nih.gov
Preclinical studies would be necessary to identify the most effective drug combinations. This would involve screening this compound in combination with a panel of approved and investigational drugs in various disease models. The goal would be to identify combinations that exhibit synergy, meaning that the effect of the combination is greater than the sum of the effects of the individual drugs. The combination of a 5-fluoro-4-(3H)-quinazolinone aryl urea pan-RAF kinase inhibitor with a MEK inhibitor has demonstrated synergistic pathway inhibition and significant tumor growth inhibition in a KRAS mutant xenograft mouse model. researchgate.net
The table below presents potential combination therapy strategies involving quinazoline derivatives.
| Drug Class in Combination | Rationale for Synergy | Potential Therapeutic Application |
| Cytotoxic Chemotherapy | Inhibition of cell survival pathways enhances susceptibility to DNA damage | Cancer |
| Other Kinase Inhibitors | Dual blockade of redundant or complementary signaling pathways | Cancer |
| Immunotherapy (e.g., checkpoint inhibitors) | Modulation of the tumor microenvironment to enhance immune response | Cancer |
| Anti-angiogenic agents | Targeting both tumor cells and their blood supply | Cancer |
Q & A
Q. What are the common synthetic routes for 2-(4-Ethoxyquinazolin-2-yl)acetonitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, the ethoxy group at the 4-position of quinazoline can be introduced via alkylation of a hydroxyl precursor using ethyl halides in aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reaction optimization requires precise control of temperature (e.g., 60–80°C) and pH to minimize side reactions such as hydrolysis of the nitrile group . Catalysts like potassium carbonate may enhance alkylation efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .
Q. How is this compound characterized structurally?
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific safety data for this compound is limited, general protocols for acetonitrile derivatives include:
- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Consult safety data sheets (SDS) of structurally similar compounds (e.g., 2-(2,4-Dimethylthiazol-5-yl)acetonitrile) for hazard modeling .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug design?
- Methodological Answer : Molecular docking and density functional theory (DFT) calculations are used to predict binding affinities with biological targets (e.g., kinases or receptors). For example:
- Docking software (AutoDock Vina) : Simulate interactions between the quinazoline core and ATP-binding pockets in enzymes.
- DFT : Analyze electron density distribution to identify reactive sites (e.g., nitrile group for bioorthogonal reactions).
Such methods help prioritize synthetic targets and reduce experimental trial-and-error .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected shifts) may arise from dynamic effects or impurities. Strategies include:
Q. How does the ethoxy substituent influence the compound’s electronic and pharmacological properties?
- Methodological Answer : The ethoxy group at the 4-position of quinazoline:
- Enhances electron density on the aromatic ring via resonance, increasing nucleophilicity for electrophilic substitution.
- Modulates lipophilicity , improving membrane permeability in cellular assays (measured via logP values).
- Impacts bioactivity : Analogous compounds (e.g., 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride) show that electron-donating groups enhance receptor binding .
Q. What experimental designs are effective for studying its stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH variation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.
- Oxidative stress : Expose to HO or cytochrome P450 enzymes to simulate metabolic pathways.
- Light sensitivity : UV-vis spectroscopy to assess photodegradation kinetics .
Data Analysis and Interpretation
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Methodological Answer : Troubleshooting steps include:
- Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., hydrolysis of nitrile to amide).
- Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress side reactions.
- Catalyst screening : Test palladium or copper catalysts for coupling steps .
Q. What statistical methods validate biological activity data in preclinical studies?
- Methodological Answer : Use dose-response curves (IC/EC calculations) and ANOVA for replicate analysis. For example:
- Hill equation modeling : Fit enzyme inhibition data to quantify potency.
- p-value adjustments : Apply Bonferroni correction for multiple comparisons in cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
